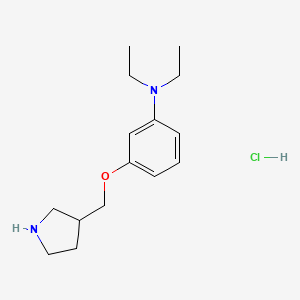
Dichlorobis(di-tert-butylphenylphosphin)palladium(II)
Übersicht
Beschreibung
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a useful research compound. Its molecular formula is C28H46Cl2P2Pd and its molecular weight is 621.9 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichlorobis(di-tert-butylphenylphosphine)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(di-tert-butylphenylphosphine)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig-Kreuzkupplung
Diese Reaktion bildet Kohlenstoff-Stickstoff-Bindungen und ist essentiell für die Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien. Dichlorobis(di-tert-butylphenylphosphin)palladium(II) ermöglicht die Kupplung von Arylhalogeniden mit Aminen, wodurch Arylamine entstehen, die Bausteine für viele biologisch aktive Verbindungen sind .
Suzuki-Miyaura-Kupplung
In dieser Anwendung wird der Katalysator verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder Triflaten zu bilden. Diese Reaktion wird häufig bei der Synthese komplexer organischer Verbindungen eingesetzt, darunter Naturstoffe, Pharmazeutika und Polymere .
Stille-Kupplung
Die Stille-Kupplung beinhaltet die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Organozinnverbindungen und organischen Elektrophilen. Die Rolle des Katalysators ist entscheidend für die Synthese komplexer organischer Moleküle, insbesondere in der pharmazeutischen Industrie, wo er zur Bildung strukturell vielfältiger Bibliotheken von Verbindungen beiträgt .
Sonogashira-Kupplung
Diese Reaktion wird verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen terminalen Alkinen und Aryl- oder Vinylhalogeniden zu bilden. Mit Hilfe von Dichlorobis(di-tert-butylphenylphosphin)palladium(II) ist diese Kupplung entscheidend für die Konstruktion von Polyinen und Eninen, die in der Materialwissenschaft und der pharmazeutischen Forschung wertvoll sind .
Negishi-Kupplung
Die Negishi-Kupplung ist ein weiteres leistungsfähiges Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter Verwendung von Organozinkreagenzien und organischen Halogeniden. Der Katalysator ist bei dieser Reaktion von entscheidender Bedeutung, da er die Synthese komplexer organischer Moleküle mit hoher Präzision und Effizienz ermöglicht .
Heck-Reaktion
Die Heck-Reaktion wird verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen Alkenen und Aryl- oder Vinylhalogeniden zu bilden. Diese palladiumkatalysierte Reaktion ist grundlegend für die Bildung komplexer Moleküle, insbesondere bei der Entwicklung neuer Materialien und wirksamer pharmazeutischer Wirkstoffe .
Hiyama-Kupplung
Bei der Hiyama-Kupplung wird der Katalysator verwendet, um Organosilane mit Aryl- oder Vinylhalogeniden zu verbinden und Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Diese Reaktion ist wichtig für die Synthese von Biarylen, die in Pharmazeutika und Agrochemikalien übliche Strukturen sind .
Kreuzkupplungen in der Materialwissenschaft
Über die pharmazeutischen Anwendungen hinaus wird Dichlorobis(di-tert-butylphenylphosphin)palladium(II) auch in der Materialwissenschaft eingesetzt. Es katalysiert Reaktionen, die für die Entwicklung organischer elektronischer Materialien unerlässlich sind, wie z. B. organische Leuchtdioden (OLEDs) und organische Photovoltaikzellen .
Wirkmechanismus
Target of Action
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, which it helps to combine into a single product.
Mode of Action
As a catalyst, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) facilitates the cross-coupling reactions by providing a platform for the reactants to interact
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These pathways are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.
Result of Action
The result of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)'s action is the successful completion of the cross-coupling reactions it catalyzes . It enables the formation of complex organic compounds from simpler reactants.
Biochemische Analyse
Biochemical Properties
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) plays a crucial role in biochemical reactions as an effective catalyst. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with biomolecules is primarily through its palladium center, which coordinates with the substrates and promotes the catalytic cycle . This interaction enhances the efficiency of biochemical reactions, making it a valuable asset in synthetic chemistry.
Cellular Effects
The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the formation of reactive intermediates, which may affect cellular components and processes . These effects are crucial for understanding the compound’s role in biochemical applications and its potential impact on cellular health.
Molecular Mechanism
At the molecular level, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with substrates, facilitating the catalytic cycle and promoting the formation of desired products . This mechanism involves enzyme inhibition or activation, depending on the specific reaction and substrates involved. The compound’s ability to modulate gene expression further highlights its significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring consistent catalytic activity . Prolonged exposure may lead to degradation, affecting its efficacy and potential cellular impact.
Dosage Effects in Animal Models
The effects of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effective catalytic activity. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in biochemical applications . Understanding these dosage effects is crucial for safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s catalytic activity influences metabolic flux and metabolite levels, contributing to the overall efficiency of metabolic processes
Transport and Distribution
The transport and distribution of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and efficacy in biochemical reactions, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) exhibits specific subcellular localization, affecting its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding these localization mechanisms is crucial for optimizing the compound’s use in biochemical research and applications.
Eigenschaften
IUPAC Name |
ditert-butyl(phenyl)phosphane;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRAWADYXIGHE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34409-44-4 | |
| Record name | Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) in the synthesis of substituted tetracyclines?
A: Dichlorobis(di-tert-butylphenylphosphine)palladium(II) acts as a catalyst in a key step of the synthesis process described in the paper []. This step involves reacting a tetracycline reactive intermediate with carbon monoxide, a silane, and a base in the presence of the palladium catalyst and a phosphine ligand. This reaction introduces a carboxaldehyde group onto the tetracycline scaffold. The palladium catalyst facilitates the formation of a new carbon-carbon bond, ultimately leading to the desired substituted tetracycline compound.
Q2: Are there other palladium catalysts that can be used for this type of reaction?
A: Yes, the research paper also mentions the use of Bis(diphenylphosphinophenyl)ether palladium(II) chloride, or PdCl2(DPEPhos), as an alternative palladium catalyst for this reaction []. The choice of catalyst can influence reaction rate, yield, and selectivity. Further research may be needed to determine the optimal catalyst for specific substituted tetracycline targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)
![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)





![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)
